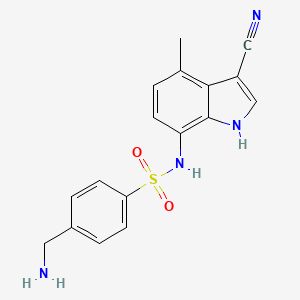
1-(TERT-BUTOXYCARBONYL)-4,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-Butoxycarbonyl)-4,5-dihydro-1H-pyrrole-2-carboxylic acid (TBCPCA) is a carboxylic acid derived from pyrrole, which is an aromatic five-membered heterocyclic compound containing one nitrogen atom. It is a versatile building block for organic synthesis and has numerous applications in the fields of medicinal chemistry, drug discovery, and biotechnology. TBCPCA is used as an intermediate in the synthesis of various organic compounds, and has been used in the synthesis of a variety of drugs and other biologically active compounds.
Mecanismo De Acción
1-(TERT-BUTOXYCARBONYL)-4,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID acts as a protecting group in organic synthesis. It is used to protect functional groups from oxidation, reduction, and hydrolysis. The protecting group is then removed using a suitable reagent, such as an acid or base, to reveal the desired functional group.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cytochrome P450, which are involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of certain proteins, such as the DNA-binding protein NF-κB, which is involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(TERT-BUTOXYCARBONYL)-4,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID is a useful protecting group in organic synthesis. It is stable under a wide range of conditions and can be easily removed using a suitable reagent. However, it is important to note that this compound is not suitable for all applications, as it may interfere with certain reactions and can be difficult to remove in certain cases.
Direcciones Futuras
There are a number of potential future directions for research on 1-(TERT-BUTOXYCARBONYL)-4,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID. These include further studies on the biochemical and physiological effects of this compound, as well as the development of new synthetic methods using this compound as a protecting group. In addition, further research is needed on the use of this compound in drug discovery and the development of new therapeutic agents. Finally, research should be conducted into the use of this compound in the development of new materials and technologies for the fields of biotechnology and nanotechnology.
Métodos De Síntesis
1-(TERT-BUTOXYCARBONYL)-4,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID can be synthesized from pyrrole by a two-step process. The first step involves the condensation of pyrrole with a tert-butyl chloroformate in the presence of a base, such as pyridine or triethylamine, to give the corresponding tert-butoxycarbonyl pyrrole. The second step involves the oxidation of the tert-butoxycarbonyl pyrrole by a suitable oxidizing agent, such as potassium permanganate, to give the desired product, this compound.
Aplicaciones Científicas De Investigación
1-(TERT-BUTOXYCARBONYL)-4,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID has a wide range of applications in medicinal chemistry, drug discovery, and biotechnology. It has been used as a protecting group in the synthesis of various organic compounds and has been used in the synthesis of a variety of drugs and other biologically active compounds. In addition, this compound has been used in the synthesis of small molecules for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Furthermore, this compound has been used in the synthesis of peptides and proteins for therapeutic and diagnostic applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(TERT-BUTOXYCARBONYL)-4,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID involves the protection of the pyrrole ring followed by the addition of a carboxylic acid group. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the pyrrole ring. The carboxylic acid group is introduced using a Grignard reaction followed by acid hydrolysis to remove the Boc group.", "Starting Materials": [ "Pyrrrole", "tert-Butyl chloroformate", "Magnesium", "Bromoacetic acid", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "Step 1: Protection of pyrrole ring using tert-butyl chloroformate and pyrrole in the presence of a base such as sodium hydroxide to form 1-tert-butoxycarbonylpyrrole.", "Step 2: Formation of Grignard reagent by reacting magnesium with bromoacetic acid in diethyl ether to form magnesium bromoacetate.", "Step 3: Addition of Grignard reagent to 1-tert-butoxycarbonylpyrrole to form 1-(tert-butoxycarbonyl)-4,5-dihydro-1H-pyrrole-2-carboxylic acid magnesium salt.", "Step 4: Acid hydrolysis of 1-(tert-butoxycarbonyl)-4,5-dihydro-1H-pyrrole-2-carboxylic acid magnesium salt using hydrochloric acid to remove the Boc group and form 1-(tert-butoxycarbonyl)-4,5-dihydro-1H-pyrrole-2-carboxylic acid.", "Step 5: Purification of the product using ethyl acetate and drying with sodium sulfate." ] } | |
Número CAS |
1433192-24-5 |
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)